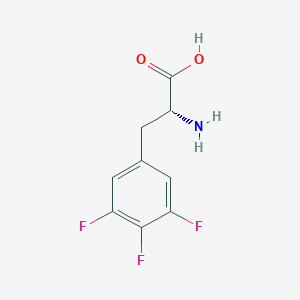

D-(3,4,5-Trifluorophenyl)-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“D-(3,4,5-Trifluorophenyl)-alanine” is a compound used for proteomics research . Its molecular formula is C9H8F3NO2 and it has a molecular weight of 219.16 g/mol .

Synthesis Analysis

The synthesis of compounds related to “D-(3,4,5-Trifluorophenyl)-alanine” often involves the use of 3,4,5-trifluorophenol . A process for preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene includes high-pressure reacting on ammonia water at 100-200 deg.C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst .

Molecular Structure Analysis

The molecular structure of “D-(3,4,5-Trifluorophenyl)-alanine” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .

Chemical Reactions Analysis

The catalytic activity of tris (3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone, and imine substrates, with alkenes and alkynes not being reduced effectively .

Physical And Chemical Properties Analysis

“D-(3,4,5-Trifluorophenyl)-alanine” is a solid compound . Its molecular weight is 219.16 g/mol .

Wissenschaftliche Forschungsanwendungen

Engineering Enzymes for Synthesis

Asymmetric Synthesis of D-Alanine Derivatives

D-Alanine derivatives, including D-(3,4,5-Trifluorophenyl)-alanine, have been the focus of enzyme engineering efforts to enhance asymmetric synthesis processes. In a study on engineering novel (R)-selective transaminase for the efficient synthesis of D-Alanine, Jia et al. (2022) reported the development of mutants with improved activity and thermostability for asymmetric amination, highlighting the potential of enzymatic synthesis in producing D-Alanine and its derivatives with high yield and selectivity Dong-Xu Jia et al., 2022.

Probing Bacterial Growth

In Vivo Sensing of Bacteria

D-Alanine derivatives have been utilized in developing radiotracers for positron emission tomography (PET) to detect living bacteria in vivo. Parker et al. (2020) synthesized D-[3-11C]Alanine and its dipeptide derivative for PET imaging, demonstrating their potential in detecting bacterial infections and monitoring antibiotic therapy effects in various animal models Matthew F. L. Parker et al., 2020.

Understanding Enzymatic Mechanisms

Alanine Racemase Enzyme Inhibitors

The alanine racemase enzyme, pivotal in converting L-alanine to D-alanine for peptidoglycan synthesis in bacteria, has been explored for its inhibition potential. Azam and Jayaram (2015) reviewed known inhibitors, contributing to the development of antibacterial drugs targeting this enzyme M. A. Azam & U. Jayaram, 2015.

Biofilm Formation and Bacterial Growth

Role in Bacterial Cell Wall Synthesis

Studies on Streptococcus mutans revealed alanine racemase's essential role in growth and biofilm formation, underscoring D-Alanine's importance in bacterial physiology and potential as a target for dental caries management Yuan-an Wei et al., 2016; W. Qiu et al., 2016.

Molecular Characterization and Drug Development

D-Alanine in Disease and Drug Development

Research on D-Alanine's distribution, origin, and physiological relevance hints at its potential as a biomarker and in the development of novel therapeutic strategies. Lee, Qiu, and Sweedler (2020) provided an overview of D-Alanine's role in mammals, indicating its significance beyond bacterial cell wall synthesis and its implications in diseases Cindy J. Lee, Tianxiang Qiu, & J. Sweedler, 2020.

Safety And Hazards

“D-(3,4,5-Trifluorophenyl)-alanine” is intended for research use only and is not for medicinal or household use . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427508 |

Source

|

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-(3,4,5-Trifluorophenyl)-alanine | |

CAS RN |

1217684-62-2 |

Source

|

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)